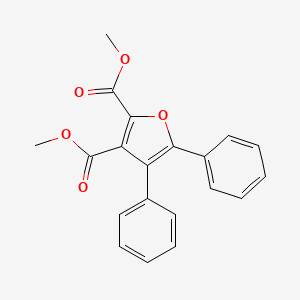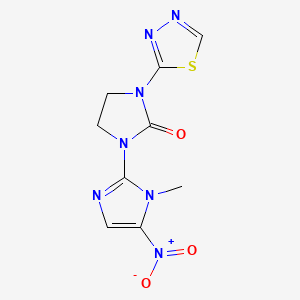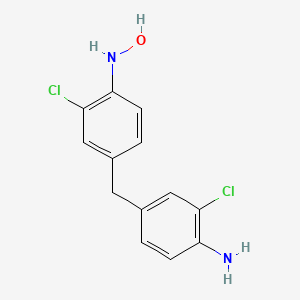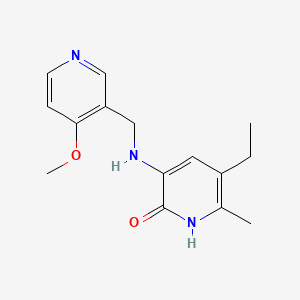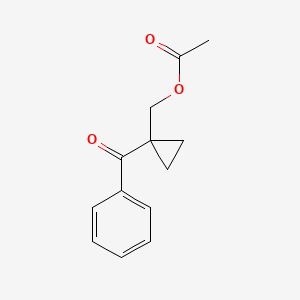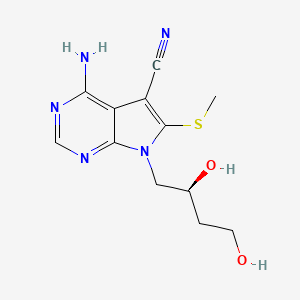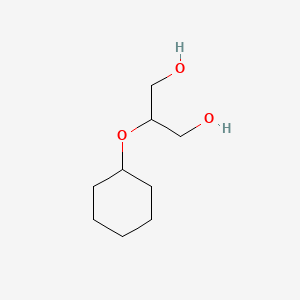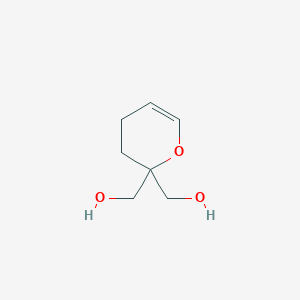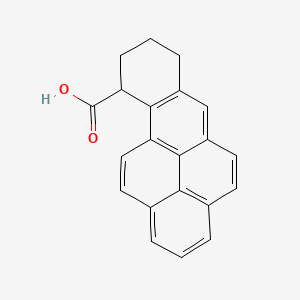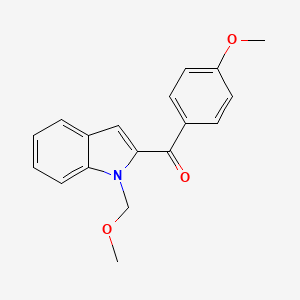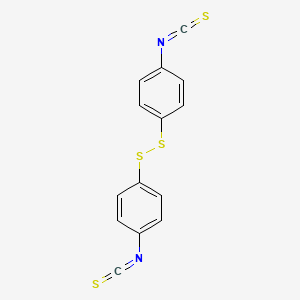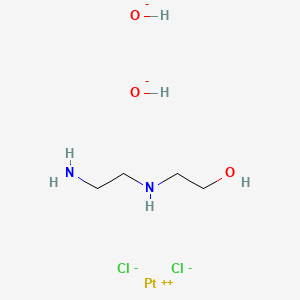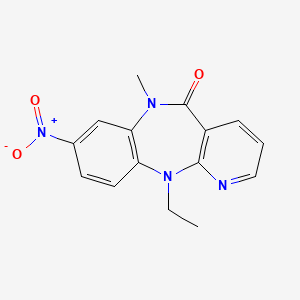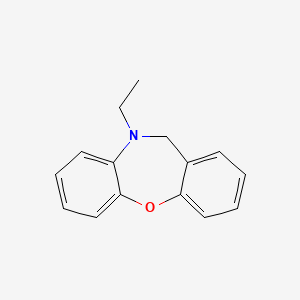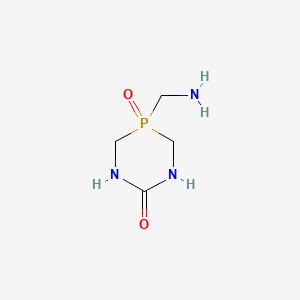
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is a unique organophosphorus compound characterized by its aminomethyl group and diazaphosphinanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide typically involves the reaction of a suitable aminomethyl precursor with a diazaphosphinanone derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride, amines, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorus pentoxide: A powerful dehydrating agent with different chemical properties.
Midazolam analogues: Compounds with similar structural features but different pharmacological activities.
Phenazines: Heterocyclic compounds with distinct chemical reactivity and applications.
Uniqueness
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
77032-63-4 |
|---|---|
Fórmula molecular |
C4H10N3O2P |
Peso molecular |
163.12 g/mol |
Nombre IUPAC |
5-(aminomethyl)-5-oxo-1,3,5λ5-diazaphosphinan-2-one |
InChI |
InChI=1S/C4H10N3O2P/c5-1-10(9)2-6-4(8)7-3-10/h1-3,5H2,(H2,6,7,8) |
Clave InChI |
KRZPEGFSEGLYCZ-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=O)NCP1(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


